(E)-4,4,5,5,5-Pentafluoropent-2-en-1-ol
Overview
Description
(E)-4,4,5,5,5-Pentafluoropent-2-en-1-ol is an organic compound characterized by the presence of a pentafluorinated carbon chain with an enol functional group. This compound is of interest due to its unique chemical properties imparted by the fluorine atoms, which can significantly alter its reactivity and interactions compared to non-fluorinated analogs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4,4,5,5,5-Pentafluoropent-2-en-1-ol typically involves the introduction of fluorine atoms into a carbon chain followed by the formation of the enol group. One common method involves the fluorination of a suitable precursor using reagents such as elemental fluorine or fluorinating agents like sulfur tetrafluoride. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine species. The production process must ensure high purity and yield, often achieved through optimized reaction conditions and purification steps such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-4,4,5,5,5-Pentafluoropent-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The enol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the enol group to an alcohol.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the enol group typically yields ketones or aldehydes, while substitution reactions can introduce a variety of functional groups depending on the nucleophile used.
Scientific Research Applications
(E)-4,4,5,5,5-Pentafluoropent-2-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential effects on biological systems, particularly in the study of fluorinated analogs of biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals with improved metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties imparted by the fluorine atoms.
Mechanism of Action
The mechanism by which (E)-4,4,5,5,5-Pentafluoropent-2-en-1-ol exerts its effects is largely influenced by the presence of the fluorine atoms. These atoms can significantly alter the electronic properties of the molecule, affecting its reactivity and interactions with other molecules. The enol group can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in various chemical and biological contexts.
Comparison with Similar Compounds
Similar Compounds
4,4,5,5,5-Pentafluoropentanol: Lacks the enol group, making it less reactive in certain types of reactions.
4,4,5,5,5-Pentafluoropent-2-en-1-one: Contains a ketone group instead of an enol, leading to different reactivity and applications.
Uniqueness
(E)-4,4,5,5,5-Pentafluoropent-2-en-1-ol is unique due to the combination of the enol group and the pentafluorinated carbon chain. This combination imparts distinct chemical properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
(E)-4,4,5,5,5-pentafluoropent-2-en-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F5O/c6-4(7,2-1-3-11)5(8,9)10/h1-2,11H,3H2/b2-1+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWAZGZHGMUGDNB-OWOJBTEDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CC(C(F)(F)F)(F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C=C/C(C(F)(F)F)(F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F5O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701022818 | |
Record name | (2E)-4,4,5,5,5-Pentafluoropent-2-en-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701022818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148757-93-1 | |
Record name | (2E)-4,4,5,5,5-Pentafluoropent-2-en-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701022818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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